(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
Bam 12P is a Pro-Met-enkephalin precursor, isolated from bovine adrenal medulla.
Brand Name:
Vulcanchem
CAS No.:
75513-71-2
VCID:
VC0520417
InChI:
InChI=1S/C62H97N21O16S/c1-34(2)50(57(96)75-33-48(87)76-42(15-9-26-72-62(68)69)58(97)83-27-10-16-45(83)56(95)81-43(59(98)99)21-22-49(88)89)82-54(93)40(14-8-25-71-61(66)67)79-52(91)39(13-7-24-70-60(64)65)78-53(92)41(23-28-100-3)80-55(94)44(30-35-11-5-4-6-12-35)77-47(86)32-73-46(85)31-74-51(90)38(63)29-36-17-19-37(84)20-18-36/h4-6,11-12,17-20,34,38-45,50,84H,7-10,13-16,21-33,63H2,1-3H3,(H,73,85)(H,74,90)(H,75,96)(H,76,87)(H,77,86)(H,78,92)(H,79,91)(H,80,94)(H,81,95)(H,82,93)(H,88,89)(H,98,99)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1
SMILES:
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Molecular Formula:
C62H97N21O16S
Molecular Weight:
1424.6 g/mol
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
CAS No.: 75513-71-2
Inhibitors
VCID: VC0520417
Molecular Formula: C62H97N21O16S
Molecular Weight: 1424.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 75513-71-2 |
---|---|
Product Name | (2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
Molecular Formula | C62H97N21O16S |
Molecular Weight | 1424.6 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C62H97N21O16S/c1-34(2)50(57(96)75-33-48(87)76-42(15-9-26-72-62(68)69)58(97)83-27-10-16-45(83)56(95)81-43(59(98)99)21-22-49(88)89)82-54(93)40(14-8-25-71-61(66)67)79-52(91)39(13-7-24-70-60(64)65)78-53(92)41(23-28-100-3)80-55(94)44(30-35-11-5-4-6-12-35)77-47(86)32-73-46(85)31-74-51(90)38(63)29-36-17-19-37(84)20-18-36/h4-6,11-12,17-20,34,38-45,50,84H,7-10,13-16,21-33,63H2,1-3H3,(H,73,85)(H,74,90)(H,75,96)(H,76,87)(H,77,86)(H,78,92)(H,79,91)(H,80,94)(H,81,95)(H,82,93)(H,88,89)(H,98,99)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)/t38-,39-,40-,41-,42-,43-,44-,45-,50-/m0/s1 |
Standard InChIKey | LNSYPNFYYCUMEW-ALRMXQJESA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES | CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Appearance | Solid powder |
Description | Bam 12P is a Pro-Met-enkephalin precursor, isolated from bovine adrenal medulla. |
Purity | >98% (or refer to the Certificate of Analysis) |
Sequence | YGGFMRRVGRPE |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 6,7-Arg-8-Val-9-Gly-10-Arg-11-Pro-12-Glu-Met-enkephalin BAM 12P BAM-12P enkephalin-Met, Arg(6,7)-Val(8)-Gly(9)-Arg(10)-Pro(11)-Glu(12)- enkephalin-Met, arginyl(6,7)-valyl(8)-glycyl(9)-arginyl(10)-prolyl(11)-Glu(12)- Met-enkephalin, Arg(6,7)-Val(8)-gly(9)-Arg(10)-pro(11)-glu(12)- methionine-enkephalin, Arg(6,7)-Val(8)-Gly(9)-Arg(10)-Pro(11)-Glu(12)- |
Reference | 1: Akhmedov NA, Tagiev ZG, Gasanov EM, Makhmudova TA. [Spatial structure of BAM-12P dodecapeptide and its analogues]. Bioorg Khim. 2005 May-Jun;31(3):245-50. Russian. PubMed PMID: 16004382. 2: Jeohn GH, Matsuzaki H, Takahashi K. Purification and characterization of a detergent-requiring membrane-bound metalloendopeptidase from porcine brain. Eur J Biochem. 1999 Mar;260(2):318-24. PubMed PMID: 10095765. 3: Morita S, Fukase M, Yamaguchi M, Morita Y. Substrate specificity of a novel serine protease from soybean [Glycine max (L.) Merrill]. J Biochem. 1996 Jun;119(6):1094-9. PubMed PMID: 8827443. 4: Medeiros MS, Iazigi N, Camargo AC, Oliveira EB. Distribution and properties of endo-oligopeptidases A and B in the human neuroendocrine system. J Endocrinol. 1992 Dec;135(3):579-88. PubMed PMID: 1487709. 5: Davis TP, Hoyer GL, Davis P, Burks TF. Proenkephalin A-derived peptide E and its fragments alter opioid contractility in the small intestine. Eur J Pharmacol. 1990 Dec 4;191(3):253-61. PubMed PMID: 2086244. 6: Wei EQ, Kudo T, Inoki R. Pharmacological and biochemical study on the mechanism of enkephalin production in rat dental pulp. J Osaka Univ Dent Sch. 1990 Dec;30:8-30. PubMed PMID: 2130176. 7: Cetin Y. A novel endocrine cell type in the guinea-pig gastric mucosa: cellular source of pro-enkephalin-derived peptides. A histochemical, immunohistochemical, and electron microscopical characterization. Histochemistry. 1990;94(1):31-44. PubMed PMID: 1972145. 8: Tezapsidis N, Parish DC. Characterisation and partial purification of a novel prohormone processing enzyme from ovine adrenal medulla. FEBS Lett. 1989 Mar 27;246(1-2):44-8. PubMed PMID: 2495989. 9: Dowton M, Boelen M. Acetylcholinesterase converts Met5-enkephalin-containing peptides to Met5-enkephalin. Neurosci Lett. 1988 Nov 22;94(1-2):151-5. PubMed PMID: 3241662. 10: Metters KM, Rossier J, Paquin J, Chrétien M, Seidah NG. Selective cleavage of proenkephalin-derived peptides (less than 23,300 daltons) by plasma kallikrein. J Biol Chem. 1988 Sep 5;263(25):12543-53. PubMed PMID: 3410851. 11: Maret GE, Fauchère JL. Purification of an endopeptidase from bovine adrenal medulla granules which cleaves in vitro at paired but not at single basic residues. Anal Biochem. 1988 Jul;172(1):248-58. PubMed PMID: 3056095. 12: Yanase T, Nawata H, Kato K, Ibayashi H, Matsuo H. Studies on adrenorphin in pheochromocytoma. J Clin Endocrinol Metab. 1987 Apr;64(4):692-7. PubMed PMID: 3818899. 13: Maderdrut JL, Merchenthaler I, Sundberg DK, Okado N, Oppenheim RW. Distribution and development of proenkephalin-like immunoreactivity in the lumbar spinal cord of the chicken. Brain Res. 1986 Jul 2;377(1):29-40. PubMed PMID: 3524750. 14: Dray A, Nunan L, Wire W. Proenkephalin A fragments exhibit spinal and supraspinal opioid activity in vivo. J Pharmacol Exp Ther. 1985 Dec;235(3):670-6. PubMed PMID: 3001272. 15: Sánchez-Blázquez P, Garzón J. Opioid activity of pro-enkephalin-derived peptides in mouse vas deferens and guinea pig ileum. Neurosci Lett. 1985 Nov 11;61(3):267-71. PubMed PMID: 3001596. 16: Camargo AC, Ribeiro MJ, Schwartz WN. Conversion and inactivation of opioid peptides by rabbit brain endo-oligopeptidase A. Biochem Biophys Res Commun. 1985 Jul 31;130(2):932-8. PubMed PMID: 2992491. 17: Davis TP, Porreca F, Burks TF, Dray A. The proenkephalin A fragment, peptide E: central processing and CNS activity in vivo. Eur J Pharmacol. 1985 May 8;111(2):177-83. PubMed PMID: 2990950. 18: Illes P, Pfeiffer N, von Kügelgen I, Starke K. Presynaptic opioid receptor subtypes in the rabbit ear artery. J Pharmacol Exp Ther. 1985 Feb;232(2):526-33. PubMed PMID: 2982015. 19: Pittius CW, Seizinger BR, Pasi A, Mehraein P, Herz A. Distribution and characterization of opioid peptides derived from proenkephalin A in human and rat central nervous system. Brain Res. 1984 Jun 18;304(1):127-36. PubMed PMID: 6744032. 20: Goldstein A, James IF. Site-directed alkylation of multiple opioid receptors. II. Pharmacological selectivity. Mol Pharmacol. 1984 May;25(3):343-8. PubMed PMID: 6328260. |
PubChem Compound | 25077551 |
Last Modified | Nov 11 2021 |
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